methyl (1R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid
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Overview
Description
Methyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate-rel oxalate is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate can be achieved through an epimerization-lactamization cascade reaction. This involves the use of functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may be used in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo derivatives, such as:
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide
Uniqueness
Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate is unique due to its specific stereochemistry and the presence of the oxalate group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H15NO6 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl (1R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6?,7-;/m1./s1 |
InChI Key |
CYQRNEXAKCLPOG-SHOPDWMTSA-N |
Isomeric SMILES |
COC(=O)C1C[C@H]2CC[C@H]1N2.C(=O)(C(=O)O)O |
Canonical SMILES |
COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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